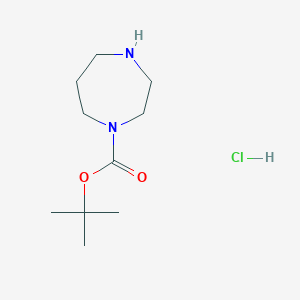

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride: is a chemical compound with the molecular formula C10H20N2O2 . It is commonly used as a biochemical reagent in various scientific research fields, including chemistry, biology, and medicine. This compound is known for its role as a building block in the synthesis of more complex molecules and its utility in life science-related research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride typically involves the reaction of homopiperazine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetonitrile and reagents like triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial process follows similar synthetic routes but is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of functional groups within the molecule.

Oxidation and Reduction Reactions: These reactions alter the oxidation state of the compound, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and nucleophiles are used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepane derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a biochemical reagent in various biological assays and experiments.

Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

- N-Boc-piperazine

- Tert-butyl 4-isobutyryl-1,4-diazepane-1-carboxylate

- Tert-butyl 4-(2-methylbenzoyl)-1,4-diazepane-1-carboxylate

Comparison: Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability and ease of synthesis. Its versatility as a building block in organic synthesis and its broad range of applications in scientific research further highlight its uniqueness .

Biological Activity

Tert-butyl 1,4-diazepane-1-carboxylate hydrochloride, often referred to as Boc-homopiperazine hydrochloride, is a chemical compound with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol. This compound is recognized for its structural features, including a tert-butyl group and a diazepane moiety, which contribute to its unique chemical properties. Its significance lies in its application as a versatile building block in organic synthesis and its potential biological activities.

Biological Activity

Research indicates that tert-butyl 1,4-diazepane-1-carboxylate derivatives exhibit significant biological activities. Notably, some derivatives have been identified as inhibitors of factor Xa, an important target in anticoagulant therapy. This suggests potential applications in treating thromboembolic disorders. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects depending on the specific target and pathway involved .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various areas:

- Anticoagulant Therapy : As mentioned, certain derivatives act as inhibitors of factor Xa.

- Neurological Disorders : Research into its role as a selective ligand for specific receptors could lead to developments in treating conditions like anxiety or depression .

- Cancer Treatment : Due to its structural similarity to other biologically active compounds, it may serve as a scaffold for developing novel anticancer agents.

Case Studies

Several studies have investigated the biological activities of this compound:

- Factor Xa Inhibition : A study demonstrated that specific derivatives of this compound showed promising results in inhibiting factor Xa activity, suggesting potential use in anticoagulant therapies.

- Receptor Binding Studies : Research indicated that the compound could selectively bind to certain receptors involved in neurological pathways, demonstrating potential for therapeutic applications in psychiatric disorders .

- Stability and Metabolism : Investigations into the metabolic stability of this compound revealed that it remains stable in human plasma and liver microsomes, indicating low susceptibility to hepatic metabolism and potential for systemic circulation without significant degradation .

Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBGTHHJAGXLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373213 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049743-87-4 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.